molecular formula C11H10BrClN2O B13445310 2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine

2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine

Cat. No.: B13445310
M. Wt: 301.56 g/mol
InChI Key: ANRTYGRLPKFDDQ-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with bromofuran, chloro, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan to obtain 5-bromofuran. This can be achieved using bromine in the presence of a suitable solvent like acetic acid.

    Synthesis of the Pyrimidine Core: The pyrimidine core is synthesized by reacting ethyl acetoacetate with guanidine hydrochloride under basic conditions to form 4-chloro-5-ethyl-6-methylpyrimidine.

    Coupling Reaction: The final step involves coupling the bromofuran intermediate with the pyrimidine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce double bonds.

    Substitution: The chloro and bromo groups can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromofuran-2-yl)-1,3-dioxolane
  • (5-Bromofuran-2-yl)methanamine
  • 6-(5-Bromofuran-2-yl)nicotinonitrile

Uniqueness

2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.

Properties

Molecular Formula

C11H10BrClN2O

Molecular Weight

301.56 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine

InChI

InChI=1S/C11H10BrClN2O/c1-3-7-6(2)14-11(15-10(7)13)8-4-5-9(12)16-8/h4-5H,3H2,1-2H3

InChI Key

ANRTYGRLPKFDDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1Cl)C2=CC=C(O2)Br)C

Origin of Product

United States

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